

A Spectroscopic Comparison of 2-(1-Methylcyclobutyl)acetaldehyde and its Analogs

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Compound of Interest

Compound Name: 2-(1-Methylcyclobutyl)acetaldehyde

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A detailed analysis of the NMR, IR, and mass spectrometry data of **2-(1-Methylcyclobutyl)acetaldehyde** and its structural analogs, providing valuable insights for researchers and professionals in drug development and chemical sciences.

This guide offers an objective comparison of the spectroscopic properties of **2-(1-Methylcyclobutyl)acetaldehyde** and its analogs. By presenting quantitative data in structured tables and detailing experimental protocols, this document serves as a practical resource for the identification and characterization of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-(1-Methylcyclobutyl)acetaldehyde** and its representative analog, acetaldehyde. These tables facilitate a direct comparison of their spectral features.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|------------------------------------|----------|--------------------------------|--------------|--------------------------|
| 2-(1-Methylcyclobutyl)acetaldehyde | -CHO | ~9.6 | t | ~2.5 |
| -CH ₂ -CHO | ~2.3 | d | ~2.5 | |
| Cyclobutyl-H | ~1.7-2.1 | m | - | |
| -CH ₃ | ~1.2 | s | - | |
| Acetaldehyde[1] [2] | -CHO[1] | 9.79[1] | q | 2.9 |
| -CH ₃ [1] | 2.21[1] | d | 2.9 | |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Carbon | Chemical Shift (δ ppm) |
|------------------------------------|----------|--------------------------------|
| 2-(1-Methylcyclobutyl)acetaldehyde | -CHO | ~203 |
| -CH ₂ -CHO | ~50 | |
| Quaternary C | ~40 | |
| Cyclobutyl-CH ₂ | ~30, ~15 | |
| -CH ₃ | ~25 | |
| Acetaldehyde | -CHO | ~200 |
| -CH ₃ | ~31 | |

Table 3: IR Spectroscopic Data

| Compound | Functional Group | Wavenumber (cm ⁻¹) |
|------------------------------------|-------------------|--------------------------------|
| 2-(1-Methylcyclobutyl)acetaldehyde | C=O Stretch | ~1725 |
| Aldehydic C-H Stretch | ~2820, ~2720 | ~1730 |
| sp ³ C-H Stretch | ~2950 | |
| Acetaldehyde[3][4] | C=O Stretch[3][4] | |
| Aldehydic C-H Stretch[3][4] | ~2820, ~2720 | ~1730 |
| sp ³ C-H Stretch | ~2950 | |

Table 4: Mass Spectrometry Data

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|------------------------------------|---------------------|-------------------------|
| 2-(1-Methylcyclobutyl)acetaldehyde | 112 | 83, 69, 55, 41 |
| Acetaldehyde | 44 | 29, 15 |

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical techniques. Below are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz for proton spectra.[5] Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. Data is processed to show chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and the multiplicity of the signals (e.g., s for singlet, d for doublet, t for triplet, q for quartet, m for multiplet).

Infrared (IR) Spectroscopy

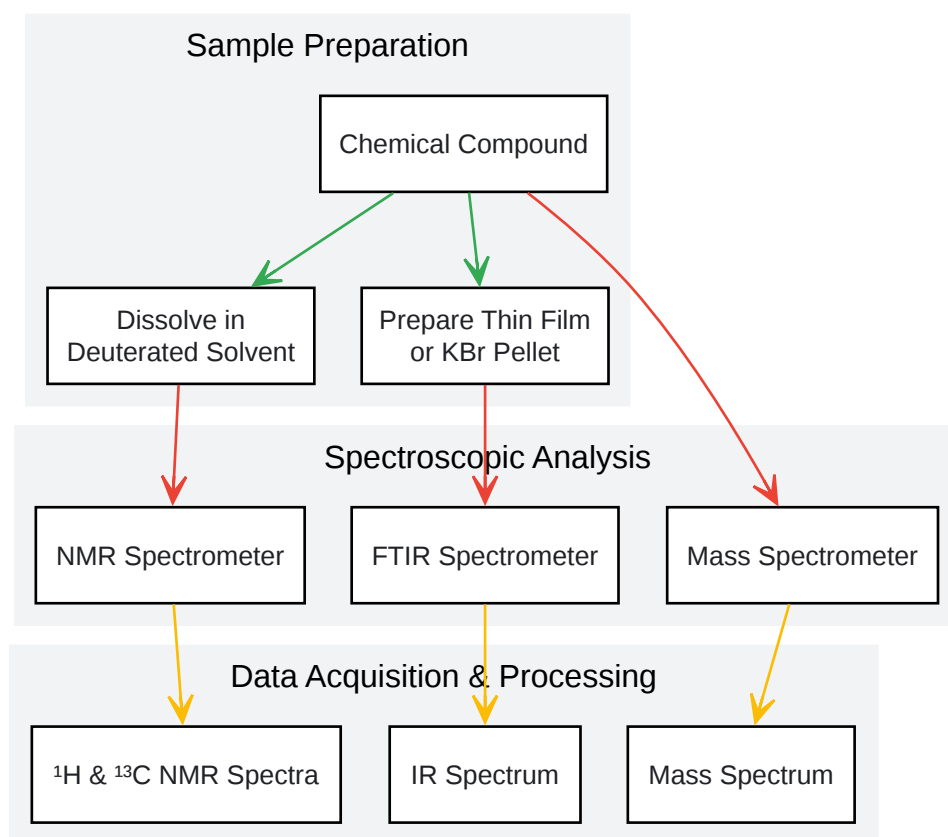
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between salt plates (for liquids) or mixed with potassium bromide (KBr) to form a pellet (for solids). The spectrum is typically recorded over a range of 4000-400 cm^{-1} , and the positions of absorption bands are reported in reciprocal centimeters (cm^{-1}).^[6]

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of components in a mixture.^{[7][8][9]} In electron ionization (EI) mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z), and the relative abundance of each ion is plotted to generate the mass spectrum.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **2-(1-Methylcyclobutyl)acetaldehyde** and its analogs. The presented data and protocols are intended to assist researchers in the accurate identification and further investigation of these compounds.

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